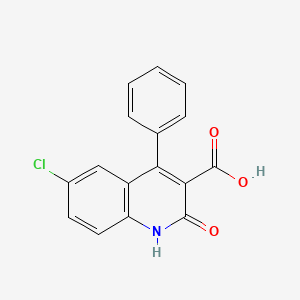

6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid

Overview

Description

6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a chlorine atom at the 6th position, a phenyl group at the 4th position, and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzoyl chloride with aniline derivatives under acidic conditions to form the quinoline core. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The resulting intermediate is then subjected to further reactions to introduce the phenyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Quinoline alcohols.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division, thereby exhibiting antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use as an intermediate in the synthesis of fluoroquinolone antibiotics.

6-bromo-2-chloroquinoline-3-carbaldehyde:

Uniqueness

6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 4th position and the carboxylic acid group at the 3rd position differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical transformations.

Biological Activity

6-Chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid, a quinoline derivative, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on its antibacterial and antiviral effects, as well as potential therapeutic applications.

- Molecular Formula : C₁₆H₁₀ClNO₃

- Molecular Weight : 299.71 g/mol

- CAS Number : 94205-21-7

Antiviral Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antiviral properties. A related compound, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid, was shown to inhibit HIV replication effectively in human primary cells. It demonstrated an effective concentration (EC50) of approximately 1.5 µM and a selective index of 1134 against HIV strains . This suggests that structural modifications in quinoline derivatives can enhance their antiviral efficacy.

Antibacterial Activity

The antibacterial properties of quinoline derivatives are well-documented. In a study evaluating various quinoline compounds, including those structurally similar to this compound, significant activity was observed against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, a compound with similar structure exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against S. aureus, indicating potent antibacterial activity .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 64 |

| Compound B | Escherichia coli | 128 |

| Compound C | Bacillus subtilis | >256 |

| Compound D | Pseudomonas aeruginosa | >256 |

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or interference with vital cellular processes. For example, the antiviral activity against HIV is attributed to the inhibition of viral DNA synthesis in host cells . Similarly, the antibacterial action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Case Studies and Research Findings

A notable study highlighted the synthesis and evaluation of various quinoline derivatives for their biological activities. The findings indicated that modifications at specific positions on the quinoline ring significantly influenced their antibacterial potency. Compounds with longer side chains demonstrated enhanced activity against E. coli, while rigid cyclic amino groups were more effective against Gram-positive bacteria .

Properties

IUPAC Name |

6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(16(20)21)15(19)18-12/h1-8H,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUJVGCEPFDDFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.